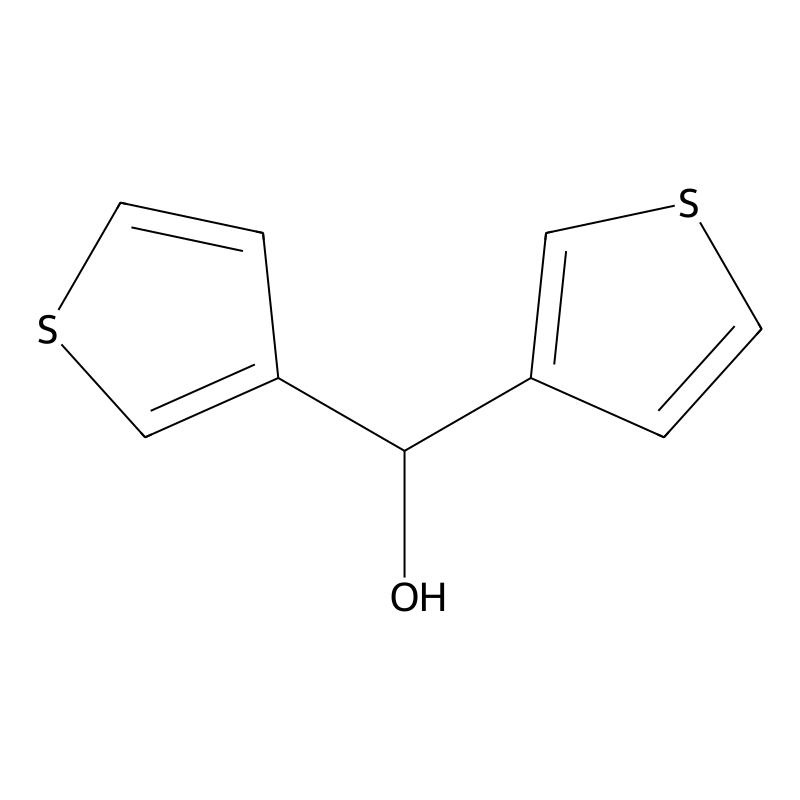

di(thiophen-3-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

In vitro studies have shown that DTM can induce cell death and inhibit the growth of T98G brain cancer cells in a concentration-dependent manner []. This means that the higher the concentration of DTM, the greater the effect on the cancer cells.

Researchers have also observed that DTM may cause DNA damage in cancer cells []. This damage can disrupt cell division and proliferation, potentially leading to cell death.

Di(thiophen-3-yl)methanol is an organic compound characterized by its molecular formula . This compound features two thiophene rings connected to a methanol group, highlighting its structural complexity and potential for various applications in organic synthesis and materials science. Thiophene derivatives, including di(thiophen-3-yl)methanol, are noted for their unique electronic properties, which make them suitable for use in organic electronics and as building blocks in pharmaceuticals .

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The hydroxyl group can be reduced to an alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Electrophilic substitution can occur at the thiophene rings, allowing for the introduction of various substituents like halogens or nitro groups .

These reactions highlight the versatility of di(thiophen-3-yl)methanol as a reagent in organic synthesis.

Research indicates that di(thiophen-3-yl)methanol exhibits notable biological activity. In studies involving cancer cell lines, this compound has shown significant cytotoxic effects, particularly against brain cancer cells (T98G), inducing cell death and growth inhibition in a concentration-dependent manner. Importantly, it demonstrated lower toxicity against normal human cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications .

The synthesis of di(thiophen-3-yl)methanol can be achieved through various methods:

- Direct Synthesis from Thiophene Derivatives: This method involves the reaction of thiophene derivatives with formaldehyde or other carbonyl sources under acidic conditions to yield di(thiophen-3-yl)methanol.

- Lithium Reagent Method: Utilizing thiophen-3-yl lithium reagents allows for the formation of the compound through nucleophilic addition to carbonyl compounds.

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

These methods underscore the compound's accessibility for research and industrial applications.

Di(thiophen-3-yl)methanol finds utility in several fields:

- Organic Electronics: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound in drug development, particularly for cancer therapies.

- Material Science: The compound is used in the synthesis of advanced materials with tailored properties for specific applications .

Studies on the interactions of di(thiophen-3-yl)methanol with biological targets reveal that its electron-rich thiophene rings facilitate π-π stacking interactions and hydrogen bonding with various enzymes and receptors. This interaction profile is crucial for understanding its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with di(thiophen-3-yl)methanol:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Thiophene | Single thiophene ring | Simpler structure, limited reactivity |

| Benzothiophene | Fused benzene and thiophene rings | Enhanced stability and different electronic properties |

| Thienothiophene | Two fused thiophene rings | Unique electronic characteristics due to fusion |

| Di(3-thienyl)methanol | Similar structure but different functional group | Exhibits potent anticancer activity |

Di(thiophen-3-yl)methanol is unique due to its dual thiophene structure linked by a methanol group, which imparts distinct reactivity and electronic properties compared to these similar compounds. Its potential applications in pharmaceuticals and materials science further differentiate it within this class of compounds .